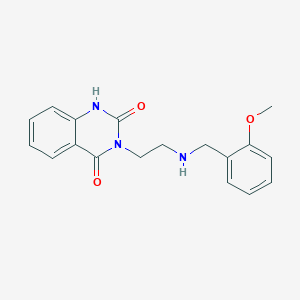

3-(2-((2-méthoxybenzyl)amino)éthyl)quinazoline-2,4(1H,3H)-dione

Vue d'ensemble

Description

RH-34 est un composé qui agit comme un agoniste partiel puissant et sélectif du sous-type de récepteur de la sérotonine 5-hydroxytryptamine 2A . Il a été dérivé par modification structurelle de l'antagoniste sélectif de la 5-hydroxytryptamine 2A, la ketansérine, la partie 4-(para-fluorobenzoyl)pipéridine étant remplacée par le pharmacophore N-(2-méthoxybenzyle) trouvé dans des agonistes puissants de la 5-hydroxytryptamine 2A tels que NBOMe-2C-B et NBOMe-2C-I . Cette altération conserve l'affinité et la sélectivité de la 5-hydroxytryptamine 2A mais inverse l'activité d'un antagoniste en un agoniste partiel d'efficacité modérée .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione exhibits promising anticancer activities. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer and lung cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce the activation of NF-kB pathways in macrophages, suggesting potential applications in treating inflammatory diseases .

Neurological Applications

Recent studies suggest that 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione may have neuroprotective effects. It appears to modulate neurotransmitter levels and protect neurons from oxidative stress, indicating potential therapeutic uses in neurodegenerative diseases like Alzheimer's and Parkinson's .

Cancer Therapy

Given its anticancer properties, 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione could be developed as a novel chemotherapeutic agent. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in oncology.

Anti-inflammatory Drugs

With demonstrated anti-inflammatory effects, this compound may serve as a basis for new treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease. Further research is required to explore its efficacy and safety in clinical settings.

Neuroprotective Agents

The neuroprotective effects observed in preliminary studies suggest that this compound could be explored for developing treatments aimed at slowing down neurodegenerative processes or providing symptomatic relief in neurological disorders.

Case Studies

- Breast Cancer Cell Line Study : A study evaluated the effects of 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell proliferation with significant induction of apoptosis markers .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 cytokines, highlighting its potential as an anti-inflammatory agent .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound prior to neurotoxic insult significantly improved survival rates and cognitive function tests compared to control groups .

Méthodes De Préparation

La synthèse du RH-34 implique la modification structurelle de la ketansérine. La partie 4-(para-fluorobenzoyl)pipéridine de la ketansérine est remplacée par un pharmacophore N-(2-méthoxybenzyle) . Les voies de synthèse spécifiques et les conditions réactionnelles du RH-34 ne sont pas largement documentées dans la littérature. l'approche générale implique l'utilisation de techniques de synthèse organique standard, y compris la substitution nucléophile et la formation de liaison amide .

Analyse Des Réactions Chimiques

RH-34 subit diverses réactions chimiques, notamment :

Oxydation : RH-34 peut être oxydé dans des conditions spécifiques pour former des dérivés de quinazoline correspondants.

Réduction : Les réactions de réduction peuvent convertir RH-34 en ses formes réduites, modifiant ses propriétés pharmacologiques.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de quinazoline et des analogues substitués de RH-34 .

Applications de la recherche scientifique

RH-34 présente plusieurs applications en recherche scientifique, notamment :

Mécanisme d'action

RH-34 exerce ses effets en agissant comme un agoniste partiel au niveau du sous-type de récepteur de la sérotonine 5-hydroxytryptamine 2A . Il se lie au récepteur et l'active dans une certaine mesure, ce qui conduit à une activation partielle du récepteur . Cette activité d'agoniste partiel entraîne une modulation équilibrée de la signalisation de la sérotonine, ce qui peut avoir des avantages thérapeutiques dans les conditions où une activation ou une inhibition complète du récepteur est indésirable . Les cibles moléculaires et les voies impliquées comprennent le récepteur de la 5-hydroxytryptamine 2A et les voies de signalisation en aval, telles que les voies de la phospholipase C et de la protéine kinase C .

Mécanisme D'action

RH-34 exerts its effects by acting as a partial agonist at the 5-hydroxytryptamine 2A serotonin receptor subtype . It binds to the receptor and activates it to a moderate extent, leading to partial receptor activation . This partial agonist activity results in a balanced modulation of serotonin signaling, which can have therapeutic benefits in conditions where full receptor activation or inhibition is undesirable . The molecular targets and pathways involved include the 5-hydroxytryptamine 2A receptor and downstream signaling pathways, such as the phospholipase C and protein kinase C pathways .

Comparaison Avec Des Composés Similaires

RH-34 est unique par rapport aux autres composés similaires en raison de son activité d'agoniste partiel au niveau du récepteur de la 5-hydroxytryptamine 2A . Parmi les composés similaires, on trouve :

Ketansérine : Un antagoniste sélectif de la 5-hydroxytryptamine 2A à partir duquel RH-34 est dérivé.

NBOMe-2C-B : Un agoniste puissant de la 5-hydroxytryptamine 2A avec un pharmacophore N-(2-méthoxybenzyle) similaire.

NBOMe-2C-I : Un autre agoniste puissant de la 5-hydroxytryptamine 2A avec une structure similaire à celle du NBOMe-2C-B.

La singularité du RH-34 réside dans sa capacité à conserver l'affinité et la sélectivité de la 5-hydroxytryptamine 2A tout en inversant l'activité d'un antagoniste en un agoniste partiel d'efficacité modérée .

Activité Biologique

3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione, also known as RH-34, is a compound with significant potential in medicinal chemistry. This quinazoline derivative has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for developing therapeutic agents.

- Molecular Formula : C18H19N3O3

- Molecular Weight : 325.36 g/mol

- CAS Number : 1028307-48-3

- Solubility : Soluble in DMF and DMSO at concentrations of 10 mg/ml .

Biological Activity Overview

The biological activity of quinazoline derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects. The following sections summarize key findings related to the biological activity of 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including RH-34. In vitro evaluations demonstrated:

- Activity Against Bacteria : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition zones against Staphylococcus aureus and Escherichia coli strains .

- Minimum Inhibitory Concentrations (MIC) : MIC values for some derivatives were reported in the low micromolar range, indicating potent activity against resistant strains .

| Compound | Target Strain | Inhibition Zone (mm) | MIC (µg/ml) |

|---|---|---|---|

| RH-34 | Staphylococcus aureus | 12 | 75 |

| RH-34 | Escherichia coli | 15 | 65 |

| RH-34 | Candida albicans | 11 | 80 |

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties:

- Mechanism of Action : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerase IV and bacterial gyrase .

- Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain modifications to the quinazoline structure enhance cytotoxicity against cancer cells.

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer effects, RH-34 has demonstrated:

- Anti-inflammatory Properties : Compounds in this class have shown potential in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases.

- Other Biological Activities : Research indicates that quinazolines can act as phosphodiesterase inhibitors and exhibit antioxidant properties .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of several quinazoline derivatives against multi-drug resistant bacteria. Compound RH-34 was part of this evaluation and demonstrated comparable efficacy to standard antibiotics like ampicillin and vancomycin.

- Results indicated that modifications at specific positions on the quinazoline ring could significantly enhance antimicrobial activity.

- In Vivo Studies on Antileishmanial Activity :

Propriétés

IUPAC Name |

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,19H,10-12H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAJBITWGGTZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434687 | |

| Record name | 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028307-48-3 | |

| Record name | 3-[2-[[(2-Methoxyphenyl)methyl]amino]ethyl]-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028307-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-(2-Methoxybenzylamino)ethyl)-1H-quinazoline-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028307483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-(2-METHOXYBENZYLAMINO)ETHYL)-1H-QUINAZOLINE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31AED225O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.